Pent-4-enoate

説明

Contextualization of Pent-4-enoate within Unsaturated Carboxylic Acid Esters

This compound belongs to the family of unsaturated carboxylic acids, which are organic compounds containing both a carboxyl group and at least one carbon-carbon double bond. wikipedia.org Specifically, it is a short-chain fatty acid with a five-carbon backbone and a double bond at the fourth carbon position (C4). nih.govscbt.com This terminal unsaturation distinguishes it from other pentenoic acid isomers, such as 2-pentenoic and 3-pentenoic acids, and is crucial to its chemical reactivity and biological activity. wikipedia.org

The esters of pent-4-enoic acid, known as pent-4-enoates, are also of significant interest. For instance, methyl this compound and ethyl this compound are used in organic synthesis as building blocks for more complex molecules. synquestlabs.comcymitquimica.comcymitquimica.com The presence of the ester group modifies the compound's polarity and reactivity, making it suitable for a variety of chemical transformations. cymitquimica.com

Table 1: Physicochemical Properties of 4-Pentenoic Acid

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Boiling Point | 83-84 °C/12 mmHg |

| Melting Point | -22.5 °C |

| Density | 0.981 g/mL at 25 °C |

| Water Solubility | Slightly soluble |

| Appearance | Colorless Liquid |

Data sourced from various chemical suppliers and databases. chembk.comcymitquimica.com

Significance and Research Trajectory of this compound and its Derivatives

The research trajectory of this compound and its parent acid, 4-pentenoic acid, has been heavily influenced by their profound effects on cellular metabolism. A primary area of investigation has been its role as an inhibitor of fatty acid β-oxidation. scbt.comselleckchem.comportlandpress.com This inhibitory action has made it a valuable tool for studying metabolic pathways and the consequences of impaired fatty acid metabolism. physiology.orgnih.gov

Specifically, studies have shown that this compound administration can lead to hypoglycemia in fasted animals, a direct consequence of the inhibition of gluconeogenesis, which is reliant on byproducts of fatty acid oxidation. medchemexpress.comscite.aiportlandpress.com Research has elucidated that a metabolite of this compound, penta-2,4-dienoyl-CoA, is a potent inhibitor of 3-oxoacyl-CoA thiolase, a key enzyme in the β-oxidation spiral. nih.govnih.govportlandpress.com

Furthermore, derivatives of this compound are being explored in various fields. For example, dicyclohexylamine (B1670486) (R)-2-((tert-butoxycarbonyl)amino)this compound is a chiral building block used in peptide synthesis. The this compound moiety in these molecules allows for further chemical modifications. Other derivatives have been investigated for their potential in the synthesis of pharmaceuticals, such as the antihypercholesterolemia agent ezetimibe. thieme-connect.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically accurate overview of the chemical compound this compound. The primary objectives are to:

Situate this compound within the broader context of unsaturated carboxylic acid esters.

Detail the significance of this compound and its derivatives in contemporary chemical and biochemical research, with a particular focus on its role as a metabolic inhibitor.

Present key research findings related to its mechanism of action and applications as a research tool.

This outline will strictly adhere to the chemical and biochemical properties and applications of this compound, excluding any clinical or toxicological data. The information presented is based on established scientific literature.

Table 2: Investigated Biochemical Effects of 4-Pentenoic Acid

| Affected Process | Observed Effect | Tissue/System Studied |

| Fatty Acid Oxidation | Inhibition | Rat heart mitochondria, Rat liver mitochondria |

| Gluconeogenesis | Inhibition | Rat kidney slices, Isolated perfused rat liver |

| Urea Synthesis | Inhibition | Isolated rat hepatocytes |

| Ketogenesis | Inhibition | Rat liver mitochondria |

| Tricarboxylic Acid Cycle | Accumulation of intermediates (e.g., malate) | Isolated perfused rat heart |

This table summarizes key findings from various biochemical studies. portlandpress.comnih.govportlandpress.comnih.govportlandpress.com

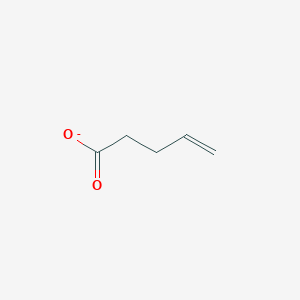

Structure

2D Structure

3D Structure

特性

分子式 |

C5H7O2- |

|---|---|

分子量 |

99.11 g/mol |

IUPAC名 |

pent-4-enoate |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1 |

InChIキー |

HVAMZGADVCBITI-UHFFFAOYSA-M |

SMILES |

C=CCCC(=O)[O-] |

正規SMILES |

C=CCCC(=O)[O-] |

同義語 |

4-pentenoate 4-pentenoic acid 4-pentenoic acid, potassium salt 4-pentenoic acid, sodium salt pent-4-enoate |

製品の起源 |

United States |

Ii. Advanced Synthetic Methodologies for Pent 4 Enoate and Its Analogues

Regioselective and Stereoselective Synthetic Approaches

Achieving high levels of regioselectivity and stereoselectivity is a primary goal in the synthesis of chiral pent-4-enoate derivatives. These approaches are critical for producing enantiomerically pure compounds, which are often required for specific biological applications.

Enantiodivergent synthesis provides access to both enantiomers of a chiral molecule from a common starting material. One notable application involves the synthesis of both enantiomers of 2-oxa-6-azabicyclo[3.3.0]octan-3-one, a precursor to necine bases, starting from tert-butyl (R)-3-hydroxy-4-pentenoate. researchgate.net This process relies on an intramolecular Michael reaction of a key intermediate. researchgate.net Another strategy employs the kinetic resolution of racemic N-protected 1-amino-pent-4-ene-3-ols catalyzed by palladium(II) with chiral bis(oxazoline) ligands to produce enantiomerically enriched bicyclic lactones. researchgate.net Furthermore, a one-pot enzymatic kinetic resolution followed by a ring-closing metathesis reaction has been developed for the simultaneous synthesis of diverse lactones and lactams, demonstrating the efficiency of combining biocatalysis with traditional organic reactions. mdpi.com In this method, racemic vinyl 3-phenyl-4-pentenoate is transformed into an allyl ester with high enantioselectivity. mdpi.com

| Starting Material | Key Reaction | Product | Catalyst/Enzyme | Ref |

| tert-Butyl (R)-3-hydroxy-4-pentenoate | Intramolecular Michael reaction | Enantiomers of 2-oxa-6-azabicyclo[3.3.0]octan-3-one | Base-induced cyclization | researchgate.net |

| Racemic N-protected 1-amino-pent-4-ene-3-ols | Kinetic resolution | Enantiomerically enriched bicyclic lactones | Palladium(II) with chiral bis(oxazoline) ligands | researchgate.net |

| Racemic vinyl 3-phenyl-4-pentenoate | Enzymatic kinetic resolution & Ring-closing metathesis | Enantiopure lactones and lactams | Lipase (B570770) | mdpi.com |

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org A well-established method for synthesizing (R)-2-methylpent-4-enoic acid employs an oxazolidinone derivative as a chiral auxiliary. wikipedia.org The synthesis involves acylation of the auxiliary, addition of a pentene group via enolate formation, and subsequent cleavage of the auxiliary. wikipedia.org Similarly, amino-indanol derived chiral auxiliaries are used for the stereoselective generation of anti-aldol products. nih.gov For instance, acylation of (1S,2R)-1-tosylamido-2-indanol with pent-4-enoic acid, followed by reaction with a titanium enolate, yields the desired product with high stereoselectivity. nih.gov While effective, stereoselective syntheses utilizing chiral auxiliaries for compounds like (S)-5-chloro-2-isopropylpent-4-enoic acid alkyl esters can be costly. google.com

| Chiral Auxiliary | Target Compound/Intermediate | Key Reaction Step | Reagents | Ref |

| Oxazolidinone derivative | (R)-2-Methylpent-4-enoic acid | Enolate alkylation | Sodium bis(trimethylsilyl)amide, Allyl iodide | wikipedia.org |

| (1S,2R)-1-Tosylamido-2-indanol | anti-Aldol product from pent-4-enoic acid | Aldol reaction | TiCl₄, N,N-Diisopropylethylamine | nih.gov |

| Pseudoephedrine | General asymmetric synthesis | Enolate formation and alkylation | Non-nucleophilic base, Alkyl halide | wikipedia.org |

Organocatalysis and metal catalysis offer powerful and sustainable alternatives for asymmetric synthesis. taltech.ee These methods can involve various catalytic modes, including enamine/iminium catalysis, Brønsted acid/base catalysis, and transition metal catalysis. taltech.eefrontiersin.org For example, the asymmetric chlorolactonization of pent-4-enoic acid can be achieved using organocatalysts. thieme.de Metal complexes with stereogenic centers are also employed in asymmetric catalysis. nih.govacs.org For instance, chiral ruthenium catalysts with chelating N-heterocyclic carbene (NHC) ligands have been developed for enantioselective olefin metathesis. nih.gov A co-catalytic system of 2-picolinaldehyde and chiral Yb(III)-N,N'-dioxides has been shown to be effective in the direct Mannich/condensation cascade reaction of glycine (B1666218) esters. rsc.org

| Reaction Type | Catalyst Type | Example Substrate/Reaction | Catalyst System | Ref |

| Chlorolactonization | Organocatalysis | Pent-4-enoic acid | Chiral amine catalysts | thieme.de |

| Olefin Metathesis | Metal Catalysis | General alkenes | Chiral Ruthenium-NHC complexes | nih.gov |

| Mannich/Condensation | Metal/Organo Co-catalysis | Glycine ester with aldimines | 2-Picolinaldehyde and Yb(III)-N,N'-dioxides | rsc.org |

Utilization of Chiral Auxiliaries in this compound Synthesis

Functional Group Interconversions and Derivatization Strategies

The ability to modify functional groups within the this compound framework is crucial for synthesizing a diverse range of target molecules. This includes oxidation of precursors and esterification protocols.

The oxidation of precursor alkenals is a common method for preparing this compound derivatives. For instance, 4-oxo-2-alkenoic acids can be synthesized from 2-alkylfurans by oxidation with sodium chlorite (B76162) in an acidic aqueous solution. researchgate.net Another approach involves the oxidation of enals with sodium chlorite (NaClO₂) to yield the corresponding carboxylic acids, which are intermediates in the synthesis of natural products. researchgate.net

| Precursor | Oxidizing Agent | Product | Ref |

| 2-Alkylfurans | Sodium chlorite (in acidic solution) | 4-Oxo-2-alkenoic acids | researchgate.net |

| Enals | Sodium chlorite (NaClO₂) | Carboxylic acids | researchgate.net |

Esterification is a fundamental reaction for producing this compound esters. Various methods have been developed to optimize yields and accommodate a range of substrates. The Johnson-Claisen rearrangement of allyl alcohol and triethyl orthoacetate can produce ethyl this compound with high productivity under microwave irradiation. acs.org Another efficient method involves the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride. organic-chemistry.org For more complex molecules, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) are used, though this generates byproducts. nih.gov A tandem esterification of aminophosphinic and acrylic acids under silylating conditions has also been reported for the synthesis of phosphinic dipeptides. mdpi.com

| Reaction Type | Reagents/Catalyst | Substrates | Product | Ref |

| Johnson-Claisen Rearrangement | Acetic acid (catalyst), Microwave | Allyl alcohol, Triethyl orthoacetate | Ethyl this compound | acs.org |

| Lewis Acid Catalyzed Esterification | Magnesium chloride | Carboxylic acids, Dialkyl dicarbonates | Esters | organic-chemistry.org |

| Coupling Agent Mediated Esterification | DCC/DMAP | Carboxylic acids, Alcohols | Esters | nih.gov |

| Tandem Esterification | HMDS | Aminophosphinic acids, Acrylic acids | Phosphinic dipeptides | mdpi.com |

Radical Addition Reactions and Chain Mechanisms

The synthesis of this compound and its derivatives can be effectively achieved through radical addition reactions, which proceed via a chain mechanism. These reactions are typically initiated by the formation of a radical species, which then propagates through a series of steps to yield the final product.

A notable example involves the reaction of α-diazo carbonyl compounds with allyltributylstannane (B1265786). rsc.org In a reaction initiated by 2,2′-azo(2-methylpropionitrile) (AIBN) in refluxing benzene, ethyl diazoacetate reacts with allyltributylstannane to produce ethyl this compound. rsc.org The mechanism follows a free-radical chain process. The initiator generates a radical that reacts with the allyltributylstannane to form an allyl radical. This radical then adds to the diazo compound, leading to the formation of the this compound structure after the elimination of nitrogen gas and subsequent abstraction of a hydrogen atom. rsc.org

Another significant radical addition involves the use of hypophosphite with unconjugated alkene carboxylates like this compound. rsc.org These reactions can be conducted under solvent-free conditions at elevated temperatures or in non-acidic aqueous conditions using a radical initiator. The addition of the hypophosphite radical (H₂PO₂•) to the double bond of this compound proceeds with high yield and demonstrates a notable regioselectivity for the anti-Markovnikov product. rsc.org The proposed radical chain mechanism is initiated by a radical species, denoted as X•, which abstracts a hydrogen from the hypophosphite to generate the key H₂PO₂• radical. rsc.org

The following table summarizes representative radical addition reactions for the synthesis of this compound analogues.

| Reactants | Initiator/Catalyst | Solvent | Product | Yield | Ref |

| Ethyl diazoacetate, Allyltributylstannane | AIBN | Benzene | Ethyl this compound | N/A | rsc.org |

| This compound, Hypophosphite | Radical Initiator | Aqueous | 5-Hydroxyl-phosphinoyl-pentanoate | High | rsc.org |

| But-3-enyl α-diazo ketone, Tris(trimethylsilyl)silane | Di-tert-butyl hyponitrite | Benzene | Cyclized silyl (B83357) ketone | N/A |

Reactivity with Nitrogen-Containing Nucleophiles and Heterocyclic Formation

The this compound scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through reactions with nitrogen-based nucleophiles. Palladium-catalyzed intramolecular cyclizations of amino-tethered this compound analogues are a powerful method for constructing five- and six-membered rings. dokumen.pubnih.gov

For instance, N-protected pent-4-enylamines can undergo palladium-catalyzed carboamination reactions to form substituted pyrrolidines. dokumen.pub These reactions demonstrate the utility of the terminal alkene of the this compound system in intramolecular C-N bond formation. The scope of this methodology extends to the synthesis of various monocyclic, bridged, and condensed nitrogen heterocycles. nih.gov

The general mechanism for these palladium-catalyzed cyclizations involves the coordination of the palladium(0) catalyst to the alkene of the this compound derivative. Subsequent intramolecular nucleophilic attack by the tethered amine group onto the activated alkene, followed by reductive elimination, yields the heterocyclic product and regenerates the palladium catalyst. core.ac.uk The choice of ligands on the palladium catalyst is crucial for controlling the efficiency and stereoselectivity of the cyclization. umich.edu

Recent studies have also explored the synthesis of complex heterocyclic structures. For example, a minor product identified as 2-methyl-1-(3-methyl-2H-azirin-2-yl)propyl this compound was isolated from the reaction of a bicyclic methylene (B1212753) aziridine (B145994) with vinylmagnesium bromide, indicating the diverse reactivity of the this compound moiety in complex reaction cascades leading to novel heterocycles.

The following table presents examples of heterocyclic formation using this compound analogues.

| This compound Analogue | Nucleophile/Reagent | Catalyst/Conditions | Heterocyclic Product | Ref |

| N-Protected Pent-4-enylamines | - | Pd(0) catalyst | Substituted Pyrrolidines | dokumen.pub |

| Amino-tethered vinyl halides | Ketone enolates | Pd(0) catalyst | Bridged, condensed, and monocyclic N-heterocycles | nih.gov |

| Ethyl 5-methyl(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate | Allyl bromide | PTC conditions | Ethyl 2-(5-methyl-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)-pent-4-enoate | frontiersin.org |

Novel Synthetic Routes and One-Pot Transformations

Recent advancements in organic synthesis have led to the development of novel and efficient routes to this compound and its derivatives, often through one-pot transformations that enhance procedural simplicity and yield.

A significant one-pot synthesis of 5-arylthis compound derivatives starts from Baylis-Hillman acetates. researchgate.netkoreascience.kr This method utilizes a phosphorous ylide in a reaction that efficiently converts the Baylis-Hillman adduct into the desired this compound structure. researchgate.net The Baylis-Hillman reaction itself is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, catalyzed by a tertiary amine or phosphine (B1218219). sphinxsai.com The resulting adducts, particularly the acetates, are versatile intermediates. The transformation to pent-4-enoates showcases their synthetic utility in building more complex molecular frameworks in a single procedural step. researchgate.netlookchem.com

Alpha-diazo carbonyl compounds are highly versatile reagents in organic synthesis and provide a key entry point for the formation of pent-4-enoates. rsc.org As previously mentioned in the context of radical reactions, the reaction between ethyl diazoacetate and allyltributylstannane, initiated by a radical source, directly yields ethyl this compound. rsc.org This reaction proceeds through a free-radical chain mechanism where the TMS₃Si• radical, for example, adds to the α-carbon of the diazo ketone.

The preparation of the requisite α-diazo carbonyl compounds, such as ethyl diazoacetate, is a well-established procedure. It can be synthesized from ethyl glycinate (B8599266) hydrochloride by reaction with sodium nitrite (B80452) in an acidic aqueous medium, followed by extraction. orgsyn.orgorgsyn.org The inherent reactivity of diazo compounds makes them valuable precursors, though they must be handled with care due to their potential instability. orgsyn.org

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates careful consideration of process optimization to ensure efficiency, safety, and cost-effectiveness. fourjaw.comretrocausal.ai Key aspects of industrial process optimization include maximizing productivity, minimizing waste, and improving product quality. iss-na.com

For syntheses involving acidic or basic catalysts, such as certain esterifications, catalyst choice is critical. For example, while homogeneous catalysts might be effective, they can be expensive and difficult to separate from the product mixture on a large scale. csic.es The use of solid, heterogeneous catalysts is often preferred in industrial settings as they are typically cheaper and more easily separable. csic.es

In reactions that produce water as a byproduct, such as esterification, its removal is a crucial step in driving the reaction to completion, especially on a large scale. However, methods like simple distillation may not always be feasible if the reactants or products are thermally sensitive. google.com For instance, in related large-scale syntheses, a large excess of one reagent might be used to drive the reaction and facilitate water removal. google.com

Process optimization in manufacturing also involves a systematic analysis of each step to identify and eliminate inefficiencies. retrocausal.aiyaveon.com This can involve automating repetitive tasks, standardizing procedures, and using real-time data analysis to monitor and control the process. retrocausal.airesearchgate.net For the synthesis of this compound, this would translate to optimizing reaction conditions (temperature, pressure, reaction time), reagent addition strategies, and purification methods to maximize yield and purity while minimizing cost and environmental impact. fourjaw.com

Iii. Mechanistic Studies and Reactivity Patterns of Pent 4 Enoate

Olefin Metathesis and Cross-Metathesis Reactions

Catalytic Systems in Olefin Metathesis

The success of olefin metathesis reactions involving pent-4-enoate is highly dependent on the choice of catalyst. Modern, well-defined transition metal alkylidene complexes, particularly those based on ruthenium and molybdenum, have shown high efficacy and functional group tolerance. libretexts.org

Early systems for olefin metathesis consisted of heterogeneous catalysts like high-valent transition metal halides and oxides, often supported on alumina (B75360) or silica (B1680970) and activated by co-catalysts such as alkyl zinc or alkyl aluminum compounds. libretexts.org While reactive, these systems suffered from poor tolerance to functional groups like esters. libretexts.org The development of well-defined, homogeneous catalysts revolutionized the field. Schrock's molybdenum and tungsten catalysts and Grubbs' ruthenium catalysts exhibit impressive activity and are compatible with the ester group in this compound. libretexts.org

Specifically for this compound derivatives, second-generation Grubbs and Hoveyda-Grubbs catalysts are frequently employed. rsc.orgresearchgate.net These ruthenium-based systems offer a favorable balance of high reactivity, stability, and tolerance to the polar ester functionality. libretexts.orgrsc.org For instance, Hoveyda-Grubbs' 2nd generation catalyst has been used effectively in the cross-metathesis of this compound-functionalized polysaccharides with acrylates, achieving complete conversion at 40 °C within one hour. rsc.orgresearchgate.net Similarly, the 2nd generation Grubbs catalyst (G2) is effective in the ADMET polymerization of monomers derived from ethyl this compound. nih.gov Other systems, such as those based on rhenium (e.g., Re₂O₇/Al₂O₃/Me₄Sn), have also been found to be effective for the metathesis of unsaturated esters, provided the ester group is not in close proximity to the double bond, a condition met by the this compound structure. scielo.br

| Catalyst System | Metal Center | Generation/Type | Application with this compound Derivatives | References |

|---|---|---|---|---|

| Hoveyda-Grubbs' Catalyst | Ruthenium (Ru) | 2nd Generation | Cross-metathesis of cellulose (B213188) acetate (B1210297) this compound with acrylates. | rsc.org, researchgate.net, researchgate.net |

| Grubbs' Catalyst (G2) | Ruthenium (Ru) | 2nd Generation | ADMET polymerization of monomers derived from ethyl this compound. | nih.gov, researchgate.net |

| Schrock's Catalysts | Molybdenum (Mo), Tungsten (W) | N/A | General high-efficiency olefin metathesis with functional group tolerance. | libretexts.org |

| Rhenium-based Catalysts | Rhenium (Re) | Heterogeneous (e.g., Re₂O₇/Al₂O₃/Me₄Sn) | Metathesis of unsaturated esters like oleochemicals. | scielo.br |

Applications in Functionalized Polymer Synthesis

The terminal olefin of this compound serves as a versatile handle for synthesizing and modifying polymers through olefin metathesis. Two prominent applications are the post-polymerization functionalization of biopolymers and the synthesis of monomers for acyclic diene metathesis (ADMET) polymerization. rsc.orgnih.gov

Post-Polymerization Functionalization: this compound moieties can be introduced onto a polymer backbone, and the pendant double bonds can then be modified via cross-metathesis. A key example is the functionalization of cellulose acetate. rsc.orgresearchgate.net In this process, cellulose acetate is first acylated using pent-4-enoyl chloride to yield cellulose acetate this compound (CA-Pen). This olefin-terminated polymer is then reacted with various cross-metathesis partners, such as acrylic acid, 2-hydroxyethyl acrylate (B77674) (HEA), and poly(ethylene glycol) methyl ether acrylate (PEGMEA), using a Hoveyda-Grubbs' 2nd generation catalyst. rsc.org This strategy allows for the modular synthesis of functionalized cellulose esters with tailored properties. rsc.orgresearchgate.net The complete conversion to cross-metathesis products demonstrates that a two-carbon spacer between the ester carbonyl and the terminal double bond is sufficient for an efficient reaction. rsc.org

ADMET Polymerization: this compound esters are valuable starting materials for creating monomers for ADMET polymerization. ADMET is a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene (B1197577). researchgate.netnih.gov For example, ethyl this compound can be converted into nona-1,8-dien-5-one, which is a precursor to a gem-dimethyl diene monomer used in ADMET to produce polyolefins. nih.gov The polymerization of such monomers using a second-generation Grubbs catalyst can, however, be complicated by a competing intramolecular ring-closing metathesis reaction, which forms a seven-membered cyclic olefin due to the Thorpe-Ingold effect favoring cyclization. nih.gov This highlights a crucial aspect of monomer design in ADMET processes. nih.govresearchgate.net

Intermolecular and Intramolecular Reactivity

Beyond metathesis, the dual functionality of this compound allows for a range of other intermolecular and intramolecular reactions, including amidation, cyclizations of its anion, and participation in nucleophilic attack and ring-opening sequences.

Amidation Reactions and Adduct Formation

The carboxylic acid precursor to this compound, pent-4-enoic acid, can be readily converted into amides through standard coupling reactions. These reactions typically involve activation of the carboxylic acid with a coupling agent followed by reaction with an amine. For example, pent-4-enoic acid has been reacted with indoline (B122111) to form N-(indolin-1-yl)pent-4-enamide. harvard.edu

This compound derivatives can also participate in more complex adduct-forming reactions. In a three-component palladium-catalyzed aminoallylation, activated olefins react with phthalimide (B116566) and allyl chloride to produce N-pent-4-enylphthalimides. acs.org Another relevant transformation is the generation of pent-4-en-1-amine from the thermal degradation of lysine (B10760008) in the presence of glucose. nih.govresearchgate.net This amine, considered the counterpart to acrylamide, can subsequently form adducts with sugars, demonstrating a pathway for the incorporation of the pent-4-ene structure into more complex molecules. nih.gov

Cyclization Reactions of this compound Anions

The generation of an anion from a this compound derivative, typically an enolate, opens pathways for intramolecular cyclization. The formation of ester enolates requires the use of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), to avoid competing nucleophilic acyl substitution (saponification) at the ester carbonyl. youtube.com

Once formed, the this compound anion can undergo cyclization. Research has shown that substituted N-(pent-4-enoyl)pyrrolidines can be cyclized via their relatively stabilized anions. researchgate.net These reactions are a subset of a broader class of anionic cyclizations where a carbanion attacks an internal double bond. The success and regioselectivity of such cyclizations are highly dependent on the substrate structure and reaction conditions. acs.org For example, cascade radical cyclizations of dienoate-tethered vinyliodides can lead to [4+1] and [4+2] annulated products, showcasing the propensity of pentenoate-like structures to form rings through various mechanisms. acs.org

Nucleophilic Attack and Ring-Opening Reactions

The this compound structure can be involved in nucleophilic attack and ring-opening reactions in several ways. As an ester, the carbonyl carbon is electrophilic and susceptible to nucleophilic acyl substitution, where an incoming nucleophile replaces the alkoxy group. libretexts.org Stronger nucleophiles, such as Grignard reagents, can add twice, first displacing the alkoxy group to form a ketone intermediate, which then reacts further to yield a tertiary alcohol. libretexts.org

This compound derivatives can also act as the resulting product in ring-opening reactions. For instance, the reaction of certain bicyclic aziridines with vinylmagnesium bromide can lead to the formation of 2-methyl-1-(3-methyl-2H-azirin-2-yl)propyl this compound as a minor product. researchgate.net In these reactions, nucleophilic attack occurs regioselectively at the least substituted carbon of the aziridine (B145994) ring. researchgate.net

Furthermore, epoxides can undergo nucleophilic ring-opening by various nucleophiles. libretexts.orglibretexts.org The reaction of ethylene oxide with a Grignard reagent, a strong nucleophile, proceeds via an Sₙ2 mechanism to open the ring and, after workup, form a primary alcohol. libretexts.org A this compound moiety could be incorporated into the nucleophile or be present elsewhere in the reacting molecules. The mechanism of epoxide ring-opening is sensitive to reaction conditions; under basic conditions, attack occurs at the less sterically hindered carbon, whereas under acidic conditions, the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is governed by the interplay of its two primary functional groups: the carboxylate (or ester) and the terminal alkene. The kinetics and thermodynamics of its reactions are highly sensitive to the experimental setup, including the choice of catalysts, solvents, temperature, and the nature of the reactants. Understanding these factors is crucial for controlling reaction outcomes and optimizing synthetic yields.

The transformation of this compound and its derivatives is significantly influenced by the catalytic system and the conditions under which reactions are performed. A wide array of catalysts, from complex organometallics to biological enzymes, have been employed to modulate the reactivity of the this compound scaffold, enabling a variety of transformations such as asymmetric synthesis, hydrolysis, and carbon-carbon bond formation.

Transition metal catalysts are prominent in mediating reactions involving the terminal double bond of this compound esters. For instance, palladium complexes are effective in allylic substitution and Heck coupling reactions. In one study, the combination of a palladium catalyst, [Pd(C3H5)Cl]2, with a phosphine (B1218219) ligand like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), a base, and a Lewis acid in toluene (B28343) at 80°C was used for the synthesis of α,α-disubstituted α-amino acids. rsc.org The choice of base and Lewis acid was found to be critical in optimizing the reaction yield and enantioselectivity. rsc.org Similarly, palladium-catalyzed aerobic oxidative Heck coupling of methyl 3,3-dimethyl-pent-4-enoate with arylboronic acids has been achieved under mechanochemical (ball-milling) conditions. The addition of cyclodextrin (B1172386) (α-CD) was shown to be crucial in facilitating regioselectivity and improving yield, likely by preventing aggregation of the reagents.

Enzymes offer a high degree of selectivity in transformations of this compound derivatives. The selective hydrolysis of racemic methyl 5-chloro-2-isopropylthis compound has been accomplished using enzymes from microbial sources. google.com An extensive screening identified that a lipase (B570770) from Rhodosporidium toruloides could selectively hydrolyze the racemic ester, yielding the (S)-enantiomer with an enantiomeric excess value of 28. google.com The reaction was performed at 21°C in a Tris-HCl buffer at a pH of 8.0, which was maintained by the addition of aqueous sodium hydroxide. google.com In the context of metabolic pathways, the biochemical conversion of this compound involves several enzymes. Pent-4-enoyl-CoA is a substrate for both butyryl-CoA dehydrogenase and octanoyl-CoA dehydrogenase. scispace.comnih.gov

The reaction conditions, including the base, solvent, and temperature, play a pivotal role in directing the course of reactions. In the hydrodehalogenation of fluoroalkyl halides, the reaction of ethyl-2-carbethoxy-2-phthalimido-pent-4-enoate with perfluoroalkyl iodides can be initiated by Et3B/O2 at room temperature. cas.cn In other systems, the choice of base, such as NaOH, NEt3, or K3PO4·3H2O, and the presence of water in a solvent like DMF, can significantly affect the reaction rate and yield. cas.cn The synthesis of ethyl this compound derivatives via hydrosilylation has been demonstrated using a chloroplatinic acid/vinylsiloxane complex in toluene at 80°C. ambeed.com

The following tables summarize the influence of various catalysts and conditions on reactions involving this compound and its derivatives.

Table 1: Catalyst and Conditions for C-C Bond Formation

| Reaction Type | This compound Derivative | Catalyst System | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | tert-butyl 2-((diphenylmethylene)amino)acetate | Cinchona Alkaloid Derivative | 3-bromoprop-1-ene, Base | Asymmetric synthesis of tert-butyl (R)-2-((diphenylmethylene)amino)this compound | buchler-gmbh.com |

| Heck Coupling (Mechanochemical) | Methyl 3,3-dimethyl-pent-4-enoate | Pd(TFA)2, α-CD | Arylboronic acid, O2 atm, 20 Hz milling | Formation of methyl (E)-3,3-dimethyl-5-arylthis compound | |

| Radical Addition | Ethyl-2-carbethoxy-2-phthalimido-pent-4-enoate | Et3B/O2 | Perfluoroalkyl iodides, Room Temp. | Radical addition to the double bond | cas.cn |

Table 2: Conditions for Hydrolysis and Other Transformations

| Reaction Type | This compound Derivative | Catalyst/Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Enantioselective Hydrolysis | rac-methyl 5-chloro-2-isopropyl-pent-4-enoate | Rhodosporidium toruloides lipase | Tris-HCl buffer (pH 8.0), 20°C | (S)-methyl 5-chloro-2-isopropylthis compound | google.com |

| Oxidative Hydrolysis | Pent-4-enyl Esters (NPEs) | N-bromosuccinimide (NBS) | 1% aqueous acetonitrile | Cleavage of the ester to the corresponding pyranose |

The reactivity of this compound is often rationalized through detailed mechanistic proposals that account for the observed products and stereochemical outcomes. These postulations are typically supported by kinetic studies, computational modeling, and analysis of reaction intermediates.

A key aspect of this compound's reactivity involves the terminal alkene, which can participate in various intramolecular and intermolecular reactions. The mechanism of the phenylselenoetherification of the related compound pent-4-en-1-ol has been studied to understand the cyclization process. nih.gov Kinetic studies using UV-VIS spectrophotometry, in conjunction with quantum chemical calculations, suggest that the intramolecular cyclization is facilitated by a base catalyst (such as triethylamine (B128534) or pyridine). nih.gov The base forms a hydrogen bond with the hydroxyl group, enhancing its nucleophilicity. The subsequent attack on the electrophilic selenium species proceeds through an SN2-like transition state. nih.gov Although this study was on pent-4-en-1-ol, the principles of base-catalyzed activation of a terminal functional group and subsequent intramolecular attack on an activated double bond are relevant to potential cyclization reactions of pent-4-enoic acid itself.

In the realm of biochemistry, the metabolism of this compound proceeds via its coenzyme A thioester, pent-4-enoyl-CoA. Mechanistic studies have shown that this compound inhibits fatty acid β-oxidation. scispace.comnih.gov The proposed mechanism involves the enzymatic conversion of pent-4-enoyl-CoA to penta-2,4-dienoyl-CoA. scispace.comnih.gov This metabolite is a potent and specific inhibitor of 3-oxoacyl-CoA thiolase, a key enzyme in the β-oxidation spiral. scispace.comnih.gov The formation of this unique, conjugated metabolite is believed to be the primary reason for the strong inhibition of fatty acid oxidation by this compound. scispace.comnih.gov

Theoretical studies have also shed light on the reactivity of related unsaturated carboxylic acids. Density functional theory (DFT) calculations on the tautomerization of 5-amino-4-hydroxypent-4-enoic acid to 5-aminolevulinic acid explored several mechanistic pathways. nih.gov The study found that an autocatalytic mechanism, where the carboxylic acid group itself acts as a proton shuttle, has a significantly lower activation energy (approx. 15 kcal/mol) compared to water-assisted (approx. 35 kcal/mol) or direct hydrogen transfer (approx. 60 kcal/mol) mechanisms. nih.gov This highlights the potential for the carboxylate group in this compound to participate directly in catalytic cycles under certain conditions.

Furthermore, a plausible reaction mechanism has been proposed for the derivatization of a this compound in the context of regio- and enantioconvergent hydroallylation of acrylates. researchgate.net This type of mechanistic understanding is crucial for designing new synthetic methods and controlling the stereochemical outcome of reactions involving the this compound moiety. researchgate.net

Iv. Advanced Spectroscopic and Computational Characterization of Pent 4 Enoate

Structural Elucidation Techniques

The structural identity and purity of pent-4-enoate and its derivatives are established through a combination of spectroscopic methods.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like this compound. rsc.org It provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound and its esters exhibits characteristic signals for the vinyl and allyl protons. For instance, in ethyl 4-pentenoate, the terminal vinyl protons appear in the region of δ 5.2–5.8 ppm, while the methylene (B1212753) protons adjacent to the double bond and the carbonyl group show distinct multiplets. The coupling between these protons, observable in high-resolution spectra, helps to confirm the connectivity within the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the structure. Key resonances for pent-4-enoic acid include signals for the carboxylic carbon, the two olefinic carbons, and the two aliphatic carbons. nih.gov The chemical shifts of these carbons are sensitive to the electronic environment, and data for various this compound derivatives are well-documented. nih.govspectrabase.com

2D NMR: For more complex molecules containing the this compound moiety, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are invaluable. researchgate.netlibretexts.org A COSY experiment on a this compound derivative would show correlations between coupled protons, for example, between the protons on C4 and C5, and between the protons on C2 and C3, thus confirming the bonding sequence. libretexts.org

Below is a representative table of predicted NMR chemical shifts for 4-pentenoic acid in D₂O.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | 181.13 |

| C2 (CH₂) | 2.44 | 35.84 |

| C3 (CH₂) | 2.37 | 30.01 |

| C4 (CH) | 5.89 | 137.28 |

| C5 (CH₂) | 5.12, 5.06 | 116.31 |

Note: The table presents predicted data; actual experimental values may vary based on solvent and other experimental conditions.

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. For chiral derivatives of this compound, this technique is crucial for determining the absolute configuration.

A study on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)this compound revealed a monoclinic crystal system. researchgate.net The analysis showed that the fused triazolopyrimidine ring system is planar, with the this compound substituent oriented nearly orthogonally to it. researchgate.netresearchgate.net In the crystal lattice, molecules form dimers through C—H⋯O hydrogen bonds, which are further linked into chains. researchgate.netresearchgate.net This detailed structural information is vital for understanding intermolecular interactions and solid-state properties.

Mass Spectrometry for Fragmentation Pathways and Anion Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of molecules. For this compound and its derivatives, electron ionization (EI) mass spectrometry typically leads to a molecular ion peak, followed by fragmentation. Common fragmentation pathways for esters include the McLafferty rearrangement. libretexts.org

Studies on the collisional activation of the non-8-enoate anion have shown that it can undergo a charge-remote fragmentation to yield the this compound anion, butadiene, and dihydrogen. researchgate.netrsc.orgrsc.orgresearchgate.net This particular fragmentation pathway competes with complex hydrogen scrambling processes. researchgate.netrsc.orgrsc.org The study of such anion fragmentations provides fundamental insights into gas-phase ion chemistry. The mass spectrum for 4-pentenoic acid is available in the NIST WebBook. nist.gov

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the properties of this compound.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

DFT calculations are widely used to predict the optimized molecular geometry, vibrational frequencies, and other electronic properties of molecules. dntb.gov.uascielo.org.mx For derivatives of this compound, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data from X-ray crystallography and IR spectroscopy. researchgate.netresearchgate.netbozok.edu.tr

These theoretical calculations can predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net Furthermore, the calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman spectra. scielo.org.mxresearchgate.netwisc.edumuni.cz For example, a theoretical study on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)this compound successfully correlated the calculated vibrational frequencies with the experimental FT-IR spectrum. researchgate.netresearchgate.net

Below is a table showing a comparison of experimental and calculated vibrational frequencies for a this compound derivative.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O Stretch | ~1720 | Varies with method |

| C=C Stretch | ~1640 | Varies with method |

Note: Specific frequencies are highly dependent on the full molecular structure and the computational method used.

HOMO-LUMO Analysis and Electronic Properties

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. iqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. iqce.jp The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized around the regions of higher electron density, such as the carboxylate group and the C=C double bond. The LUMO, conversely, would be distributed over the atoms that can accept electron density.

In a computational study on the related isomer (E)-pent-2-enoic acid, DFT calculations were used to determine the FMO energies. These values provide insight into the electronic behavior and reactivity of a C5 unsaturated carboxylic acid.

Table 1: Frontier Molecular Orbital Energies for (E)-pent-2-enoic acid (gas phase) Data sourced from a DFT/B3LYP/6-311+G(2d,p) level study on a structural isomer.

| Parameter | Energy (eV) |

| EHOMO | -6.93 |

| ELUMO | -0.99 |

| Energy Gap (ΔE) | 5.94 |

From these energies, global reactivity descriptors can be calculated to quantify the molecule's electronic properties.

Table 2: Calculated Electronic Properties for (E)-pent-2-enoic acid Derived from HOMO-LUMO energies.

| Parameter | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.93 eV |

| Electron Affinity (A) | -ELUMO | 0.99 eV |

| Electronegativity (χ) | (I+A)/2 | 3.96 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.97 eV |

| Chemical Softness (S) | 1/(2η) | 0.168 eV⁻¹ |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. wolfram.com

Red/Yellow areas denote negative electrostatic potential, indicating electron-rich regions. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue areas represent positive electrostatic potential, indicating electron-poor regions. These sites are favorable for nucleophilic attack. researchgate.net

Green areas show neutral or near-zero potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylate group, highlighting their role as the primary sites for interaction with electrophiles or cations. The terminal vinyl group's π-system would also exhibit negative potential, though typically less intense than the carboxylate. Positive potential (blue) would be located around the hydrogen atoms. researchgate.netuni-muenchen.de This visualization confirms the reactive sites of the molecule and provides a guide to its intermolecular interactions. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern technologies like optical signal processing and communications. researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.net Molecules with significant NLO responses often feature a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT). mdpi.com

While this compound itself does not possess a classic D-π-A structure, computational analysis can still quantify its NLO response. The key parameters are the total dipole moment (μ), the average polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot). These values are often benchmarked against a standard NLO material like urea.

Theoretical calculations for derivatives of this compound have been performed to evaluate their NLO potential. researchgate.netbozok.edu.tr For the simple this compound, the terminal double bond and the carboxylate group provide a modest degree of electron delocalization. A full computational analysis would provide the specific values for its NLO properties.

Table 3: Representative NLO Properties Data Table This table is illustrative of the parameters obtained from an NLO computational study.

| Parameter | Symbol | Typical Unit |

| Dipole Moment | μ | Debye |

| Average Polarizability | ⟨α⟩ | esu |

| Total First Hyperpolarizability | β_tot | esu |

A molecule with a high hyperpolarizability value is considered a promising candidate for NLO applications. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. uliege.benih.gov The Hirshfeld surface is mapped with properties like dnorm, which uses a color scale to identify regions of intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts. uliege.be

In studies of similar molecules, the primary interactions are often H···H, O···H/H···O, and C···H/H···C contacts. nih.goviucr.org A Hirshfeld analysis of this compound would precisely quantify these contributions.

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis The data presented are typical values for organic molecules containing C, H, and O, and serve as an illustration. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | ~45-50% |

| O···H / H···O | ~20-25% |

| C···H / H···C | ~20-25% |

| Other (C···C, O···C, etc.) | Balance |

This quantitative breakdown is crucial for understanding the forces that govern the supramolecular assembly and crystal packing of the compound. iucr.org

V. Biochemical and Metabolic Research Aspects of Pent 4 Enoate

Studies of Pent-4-enoate Metabolites and Analogs

The biochemical effects of this compound are mediated by its activated forms and metabolic byproducts. Understanding these derivatives is crucial to elucidating its mechanism of action.

As established, this compound must be converted to pent-4-enoyl-CoA to exert its inhibitory effects. nih.gov This CoA ester is a substrate for acyl-CoA dehydrogenase, leading to the formation of penta-2,4-dienoyl-CoA. nih.gov This latter compound is a key metabolite responsible for some of the most potent inhibitory actions of the parent molecule. nih.gov

Penta-2,4-dienoyl-CoA has been identified as a specific and powerful inhibitor of 3-oxoacyl-CoA thiolase, a critical enzyme in the β-oxidation pathway. nih.gov This inhibition effectively halts the breakdown of fatty acids. Furthermore, pent-4-enoyl-CoA itself acts as a competitive inhibitor for butyryl-CoA dehydrogenase and octanoyl-CoA dehydrogenase. nih.gov

The metabolism of pent-4-enoyl-CoA is not limited to this inhibitory pathway. In heart mitochondria, it can be further metabolized. Research indicates that the principal metabolic route involves an initial oxidation to penta-2,4-dienoyl-CoA, followed by an NADPH-dependent reduction of the double bond at position 4. portlandpress.com This process forms pent-2-enoyl-CoA, which can then be processed by the conventional enzymes of β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA. portlandpress.com The generation of propionyl-CoA provides the link to the anaplerotic filling of the TCA cycle observed in the heart. nih.govportlandpress.comportlandpress.com The sequestration of CoA into these various intermediates is a central feature of this compound's metabolic impact. nih.gov

Table 3: Key Metabolites of this compound and Their Biochemical Roles

| Metabolite | Formation | Primary Biochemical Action(s) | Citation(s) |

| Pent-4-enoyl-CoA | Activation of this compound by acyl-CoA synthetase. | Sequesters free CoA; competitive inhibitor of acyl-CoA dehydrogenases. | nih.govnih.gov |

| Penta-2,4-dienoyl-CoA | Oxidation of pent-4-enoyl-CoA by acyl-CoA dehydrogenase. | Potent and specific inhibitor of 3-oxoacyl-CoA thiolase. | nih.gov |

| Pent-2-enoyl-CoA | NADPH-dependent reduction of penta-2,4-dienoyl-CoA. | Substrate for further β-oxidation, leading to acetyl-CoA and propionyl-CoA. | portlandpress.com |

| Propionyl-CoA | End product of the β-oxidation of pent-4-enoyl-CoA. | Carboxylated to enter the TCA cycle (anaplerosis), especially in the heart. | nih.govportlandpress.comportlandpress.com |

Investigation of Beta-Oxidation Enzyme Inhibition

This compound is a well-documented inhibitor of mitochondrial fatty acid β-oxidation. portlandpress.com Its inhibitory effects are not direct but are mediated through its metabolic conversion to highly reactive CoA esters. Research has focused on pinpointing the specific enzymes within the β-oxidation spiral that are targeted by these metabolites.

The primary mechanism of inhibition involves the metabolic activation of this compound to its CoA ester, pent-4-enoyl-CoA. nih.govnih.gov This initial product, pent-4-enoyl-CoA, acts as a competitive inhibitor for acyl-CoA dehydrogenases, specifically butyryl-CoA dehydrogenase and octanoyl-CoA dehydrogenase. nih.govnih.gov However, the most potent inhibitory action stems from a subsequent metabolite. Pent-4-enoyl-CoA is further metabolized within the β-oxidation pathway, leading to the formation of penta-2,4-dienoyl-CoA. nih.govnih.govscispace.com

Penta-2,4-dienoyl-CoA has been identified as a unique and powerful inhibitor of 3-oxoacyl-CoA thiolase (also known as acetoacetyl-CoA thiolase), the final enzyme in the β-oxidation cycle. nih.govnih.govscispace.comportlandpress.com This inhibition is specific and has been described as irreversible, effectively halting the cleavage of the 3-ketoacyl-CoA intermediate into acetyl-CoA and a shortened acyl-CoA. The formation and action of penta-2,4-dienoyl-CoA are considered the principal reasons for the strong suppression of fatty acid oxidation observed in mitochondria exposed to this compound. nih.govnih.govscispace.com In contrast, other enzymes in the pathway, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, are not directly inhibited by pent-4-enoyl-CoA or its metabolites. nih.govscispace.com

Table 1: Enzymes Inhibited by this compound Metabolites

| Inhibited Enzyme | Inhibitory Substance | Type of Inhibition |

| Butyryl-CoA dehydrogenase | Pent-4-enoyl-CoA | Competitive nih.govnih.gov |

| Octanoyl-CoA dehydrogenase | Pent-4-enoyl-CoA | Competitive nih.govnih.gov |

| 3-Oxoacyl-CoA thiolase | Penta-2,4-dienoyl-CoA | Specific, Irreversible nih.govnih.govscispace.com |

Involvement in Microbial Degradation Pathways

This compound derivatives have been identified as transient intermediates in the microbial breakdown of certain polycyclic aromatic hydrocarbons (PAHs). frontiersin.orgnih.gov Specifically, in the degradation of phenanthrene (B1679779) by bacterial strains such as Staphylococcus sp. strain PN/Y and Ochrobactrum sp. strain PWTJD, a novel metabolic pathway has been uncovered. frontiersin.orgacademicjournals.org This pathway involves the meta-cleavage of a dihydroxylated aromatic intermediate. frontiersin.orgnih.gov

The degradation process begins with the dioxygenation of phenanthrene, leading to the formation of 2-hydroxy-1-naphthoic acid. frontiersin.org This compound then undergoes meta-cleavage, a reaction catalyzed by a dioxygenase enzyme. This ring-cleavage step results in the formation of trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid, a unique this compound derivative. frontiersin.orgnih.govacademicjournals.org The discovery of this intermediate highlights a novel catabolic route for phenanthrene, distinct from previously characterized pathways that proceed via phthalic acid or salicylic (B10762653) acid directly from naphthalene-1,2-diol. nih.gov

The enzymatic processes involved in pathways featuring this compound derivatives are characteristic of microbial biotransformation, where microorganisms use their enzymatic machinery to modify chemical compounds. nmb-journal.commedcraveonline.com The formation of trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid is initiated by a 2-hydroxy-1-naphthoate dioxygenase, which catalyzes the meta-cleavage of the aromatic ring of 2-hydroxy-1-naphthoic acid. frontiersin.org

Following its formation, this this compound derivative is further metabolized. The pathway continues via intermediates such as salicylic acid and catechol. frontiersin.org The subsequent degradation of catechol intermediates typically involves another set of specific enzymes. In related pathways, intermediates structurally similar to this compound, such as 2-oxothis compound (B1242333), are acted upon by enzymes like 2-oxothis compound hydratase (EC 4.2.1.80), which adds a water molecule to the double bond. tandfonline.comasm.orgnih.gov This is followed by the action of an aldolase (B8822740), 2-oxo-4-hydroxypentanoate aldolase (EC 4.1.2.-), which cleaves the molecule, often yielding pyruvate (B1213749) and acetaldehyde. tandfonline.com These enzymatic steps break down the carbon skeleton into smaller molecules that can be funneled into central metabolic cycles like the TCA cycle. frontiersin.orgtandfonline.com

Table 2: Microbial Degradation Pathway of Phenanthrene via a this compound Intermediate

| Step | Precursor/Intermediate | Key Enzyme | Product/Intermediate |

| 1 | Phenanthrene | Dioxygenases/Dehydrogenases | 2-Hydroxy-1-naphthoic acid frontiersin.org |

| 2 | 2-Hydroxy-1-naphthoic acid | 2-Hydroxy-1-naphthoate dioxygenase | trans-2,3-Dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid frontiersin.orgnih.gov |

| 3 | trans-2,3-Dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid | Various enzymes | Salicylic acid frontiersin.org |

| 4 | Salicylic acid | Salicylate hydroxylase | Catechol frontiersin.orgtandfonline.com |

| 5 | Catechol | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde tandfonline.com |

| 6 | 2-Hydroxymuconic semialdehyde | Hydrolase/Dehydrogenase | 2-Oxothis compound tandfonline.com |

| 7 | 2-Oxothis compound | 2-Oxothis compound hydratase | 2-Oxo-4-hydroxypentanoate tandfonline.comasm.org |

| 8 | 2-Oxo-4-hydroxypentanoate | 2-Oxo-4-hydroxypentanoate aldolase | Pyruvate + Acetaldehyde tandfonline.com |

Vi. Research Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Systems

The terminal alkene group of pent-4-enoate serves as a reactive handle for its incorporation into various polymer backbones, enabling the synthesis of functionalized materials with tailored properties.

Synthesis of Polyesters and Polymeric Materials

Polyesters are a significant class of polymers formed through the condensation reaction between a diol and a dicarboxylic acid, resulting in ester linkages. savemyexams.com this compound can be utilized in polyester (B1180765) synthesis, contributing to the development of these materials. For instance, biobased aliphatic polyesters with enhanced tensile properties have been synthesized through acyclic diene metathesis (ADMET) polymerization. mdpi.com This process can involve monomers like bis(undec-10-enyl)isosorbide diester and a crosslinker such as glycerol (B35011) tris(undec-10-enoate). mdpi.com The resulting network polyesters, after hydrogenation, have demonstrated superior tensile strength and elongation at break compared to their linear counterparts. mdpi.com

The synthesis of polyesters can also be achieved by combining a dicarboxylic acid with various diols containing different numbers of methylene (B1212753) groups, allowing for fine-tuning of the polymer's flexibility. unibo.it The inclusion of functional groups within polyethylene-type materials can be achieved through the polymerization of long-chain dicarboxylic acids and diols. acs.org

Functionalization of Cellulose (B213188) Esters via Olefin Cross-Metathesis

Olefin cross-metathesis (CM) has emerged as a powerful and modular technique for the functionalization of cellulose esters. rsc.orgresearchgate.net This method involves reacting cellulose esters bearing terminal olefinic side-chains with various cross-metathesis partners. researchgate.netvt.edu

A key step in this process is the acylation of cellulose acetate (B1210297) with pent-4-enoyl chloride, which introduces a terminal olefin onto the cellulose backbone. rsc.orgresearchgate.net This modified cellulose ester can then undergo a CM reaction with a range of partners, including acrylic acid, methyl acrylate (B77674), and 2-hydroxyethyl acrylate, using a Hoveyda-Grubbs 2nd generation catalyst. rsc.orgresearchgate.net This reaction typically achieves complete conversion to the desired cross-metathesis products under mild conditions, such as at 40°C within an hour, using a catalyst loading of 3–5 mol%. rsc.orgresearchgate.net This approach provides a versatile pathway to a variety of functionalized cellulose derivatives. rsc.org

Development of Cellulose Derivatives with Tuned Properties

The functionalization of cellulose through methods like olefin cross-metathesis allows for the creation of cellulose derivatives with precisely tuned properties. By introducing different functional groups onto the cellulose backbone, researchers can alter characteristics such as solubility and thermal behavior. researchgate.netnih.gov

For example, cellulose acetate this compound can be synthesized and subsequently modified. rsc.orgrsc.org The introduction of amide functionalities through cross-metathesis with acrylamides can increase the glass transition temperature (Tg) of the resulting cellulose ester, likely due to strong hydrogen bonding interactions. nih.gov This ability to tailor properties is crucial for developing materials for specific applications, such as in drug delivery and coatings. vt.edu The resulting functionalized cellulose derivatives can be further modified through reactions like thiol-Michael addition, expanding the diversity of accessible materials. rsc.org

Role as a Chemical Building Block and Intermediate

The reactivity of this compound and its derivatives makes them valuable building blocks and intermediates in the synthesis of a wide array of organic molecules.

Fine Chemical Synthesis and Complex Molecule Construction

This compound and its derivatives serve as versatile building blocks in the synthesis of fine chemicals and complex organic molecules. netascientific.comnetascientific.com For example, derivatives like (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid and (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid are utilized in peptide synthesis and drug development. netascientific.comnetascientific.com The terminal alkene group in compounds such as methyl 2-((tert-butoxycarbonyl)amino)this compound provides a site for further functionalization, making it a valuable component in multi-step synthetic routes. vulcanchem.com

The use of renewable feedstocks for producing chemical building blocks is a growing area of interest, and biomass-derived materials can serve as advanced starting points for synthesis. rsc.org this compound derivatives can be employed in various coupling reactions, contributing to the construction of biologically active compounds. netascientific.com

Precursor for Advanced Organic Building Blocks

This compound serves as a precursor for the synthesis of more complex and advanced organic building blocks. One notable application is in the preparation of functionalized organoalkoxysilanes. mdpi.com For instance, pent-4-enoic acid allyl ester can undergo a hydrosilylation reaction with triethoxysilane (B36694) to yield an ester-bridged silsesquioxane precursor. mdpi.com These organoalkoxysilanes are important organic-inorganic hybrid materials used to modify the properties of silica (B1680970) networks. mdpi.com

Furthermore, various derivatives of pent-4-enoic acid, such as 4-(4-Fluorophenyl)pent-4-enoic acid and its related compounds, are available as building blocks for chemical and medicinal synthesis. hoffmanchemicals.comhoffmanchemicals.com These molecules can be further transformed into other valuable compounds, highlighting the role of the this compound structure as a foundational element in synthetic chemistry.

6.2.3. Application in the Synthesis of Specific Material Science Components

The terminal double bond in the this compound structure provides a reactive site for various polymerization and modification reactions, making it a valuable building block in materials science and polymer chemistry. Researchers have utilized this functionality to synthesize a range of specialized materials, from modified natural polymers to novel copolymers with tailored properties.

One significant application is in the chemical modification of polysaccharides like cellulose. Cellulose acetate can be acylated using pent-4-enoyl chloride to produce cellulose acetate this compound (CA-Pen). rsc.orgrsc.org This derivative incorporates a terminal olefinic group onto the cellulose backbone, which serves as a handle for further functionalization through olefin cross-metathesis (CM). rsc.orgresearchgate.net This method allows for the modular synthesis of a variety of functionalized cellulose esters by reacting CA-Pen with different CM partners. For instance, reactions with acrylic acid or various acrylates, catalyzed by Hoveyda-Grubbs' 2nd generation catalyst, proceed to full conversion under mild conditions (40 °C within 1 hour). rsc.orgresearchgate.net

The length of the side-chain tether affects the physical properties of the resulting material. Polymers synthesized from cellulose acetate this compound (with a shorter side-chain) exhibit significantly higher glass transition temperatures (Tg) compared to those derived from the longer-chain cellulose acetate undec-10-enoate. rsc.org This difference is attributed to the reduced internal plasticization effect of the shorter pentenoate chains. rsc.org

Table 1: Properties of Functionalized Cellulose Esters via Olefin Cross-Metathesis

Beyond modifying natural polymers, various this compound derivatives serve as monomers in the synthesis of synthetic polymers. The specific functionality of the derivative dictates its application. For example, 4-Pentenoic anhydride (B1165640) is used as a monomer to create cross-linked polyanhydrides, which are of interest for biodegradable materials and drug delivery systems. smolecule.com Similarly, the double bond in (S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester allows for radical polymerization, producing biocompatible polymers suitable for drug delivery applications. vulcanchem.com Other derivatives, like 4-methylpent-4-enoic acid, are employed as monomers for unsaturated polyesters and vinyl esters. chemshuttle.com

The versatility of this compound esters is also evident in their use for creating copolymers. Ethyl this compound, for instance, can be copolymerized with monomers like ethyl acrylate to produce materials with specific properties for various material science applications. The ability to undergo cyclopolymerization is another key feature, as seen with monomers like benzyl (B1604629) 2-methoxycarbonyl-4-ethoxycarbonyl-pent-4-enoate, which can form polymers through an alternating intramolecular-intermolecular chain propagation mechanism. google.com

Table 2: this compound Derivatives in Polymer Synthesis

Table of Mentioned Compounds

Vii. Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding

The synthesis of pent-4-enoate esters is commonly achieved through standard esterification procedures, such as the Fischer esterification of 4-pentenoic acid with an alcohol under acidic conditions or by transesterification. For instance, ethyl this compound is formed from 4-pentenoic acid and ethanol. cymitquimica.com More advanced methods have also been explored to improve yield and functional group tolerance. One such method is the Johnson-Claisen rearrangement, where reacting an allylic alcohol with an orthoacetate, like triethyl orthoacetate, can produce γ,δ-unsaturated esters. google.com This has been used to synthesize ethyl 3,3-dimethylthis compound with high yields. google.com

Mechanistically, the reactivity of the this compound structure is a subject of ongoing research. The terminal double bond allows for a variety of transformations. For example, palladium-catalyzed oxidative amination of 4-pentenoic acid derivatives has been developed to produce γ-amino acids and γ-lactams, which are important structural motifs in bioactive compounds. researchgate.net Mechanistic studies suggest these reactions can proceed through allylic C(sp³)-H activation. researchgate.net Furthermore, the this compound moiety is utilized in rearrangement reactions, such as the enolate Wittig rearrangement, to create complex stereocenters. umich.edu

Future research should focus on developing more stereoselective and efficient synthetic routes. The exploration of novel catalytic systems, including biocatalysis, could provide greener and more effective pathways. For instance, enzymatic resolutions are already used to obtain enantiomerically enriched esters like (S)-methyl 5-chloro-2-isopropylthis compound, a key intermediate in the synthesis of Aliskiren. google.com Deepening the mechanistic understanding of reactions involving the this compound group, such as its role in complex tandem reactions and pericyclic processes, will be crucial for designing more sophisticated synthetic strategies. dnu.dp.uaresearchgate.net

Advances in Characterization and Computational Modeling

The characterization of this compound and its derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry are fundamental in confirming the structure of newly synthesized compounds. researchgate.netresearchgate.net For example, in derivatives of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)this compound, these methods, alongside single-crystal X-ray diffraction, have been used to elucidate the complete molecular structure. researchgate.net

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. researchgate.netvulcanchem.com DFT calculations can predict reaction pathways, optimize geometries, and calculate vibrational frequencies, which can then be compared with experimental data for validation. researchgate.net For instance, DFT studies at the B3LYP/6-31G* level have been proposed to model the electronic effects of protecting groups on amino acid derivatives of this compound and to predict their reactivity. Molecular dynamics simulations can further assess the role of counterions and solvent effects on the stability and conformation of these molecules.

Future advancements in this area should focus on the integration of high-resolution analytical techniques with more sophisticated computational models. The use of advanced NMR techniques like COSY and NOESY can provide detailed insights into the stereochemistry of reaction products. dnu.dp.ua Combining these experimental data with quantum chemical calculations will enable a more precise prediction of reaction outcomes and the rational design of catalysts and substrates for desired transformations. In-situ spectroscopic monitoring of reactions involving this compound could provide real-time mechanistic data, which, when coupled with computational modeling, would offer a comprehensive understanding of the reaction dynamics.

Broader Implications in Biochemistry and Materials Science

In biochemistry, pent-4-enoic acid and its esters have been instrumental as metabolic probes, particularly in the study of fatty acid oxidation. portlandpress.com It is known to inhibit the β-oxidation of long-chain fatty acids, which has been linked to its hypoglycemic effects. nih.govportlandpress.com Studies have shown that this compound is metabolized in mitochondria and can lead to an accumulation of tricarboxylic acid cycle intermediates, such as malate. nih.govportlandpress.com Its metabolite, penta-2,4-dienoyl-CoA, has been identified as a specific inhibitor of the enzyme 3-oxoacyl-CoA thiolase. nih.gov This inhibitory action makes this compound a valuable tool for investigating metabolic pathways and enzyme mechanisms. portlandpress.comebi.ac.uk

In materials science, the terminal double bond of this compound serves as a reactive handle for polymerization. cymitquimica.com This makes this compound and its derivatives attractive monomers for creating novel polymers and functional materials. For example, a new monomer, ethyl 2-diazo-4-methyl-3-oxo-pent-4-enoate, has been synthesized and copolymerized to develop photoresists for deep UV lithography. spiedigitallibrary.org The alkene functionality also allows for "click" chemistry reactions, such as thiol-ene coupling, which can be used for bioconjugation and surface modification.

The future implications are vast. In biochemistry, designing specific this compound-based inhibitors could lead to new therapeutic strategies for metabolic disorders. Further studies on how its derivatives interact with various enzymes and biological systems could uncover new regulatory mechanisms. vulcanchem.com In materials science, the focus will likely be on synthesizing advanced polymers with tailored properties. By incorporating different functional groups into the this compound monomer, materials with specific optical, electronic, or biomedical properties can be developed. The use of this compound derivatives in creating biocompatible and biodegradable polymers for drug delivery and tissue engineering is another promising research direction.

Emerging Research Areas and Unexplored Reactivity

Emerging research is beginning to explore the untapped potential of the this compound scaffold. Photocatalysis represents a frontier for functionalizing the this compound structure in novel ways, potentially at the allylic position. vulcanchem.com The unique reactivity of the terminal alkene is also being harnessed in chemoenzymatic processes. For instance, the vanadium-dependent chloroperoxidase from Curvularia inaequalis can catalyze the halolactonization of 4-pentenoic acid, demonstrating a green chemistry approach to producing complex halogenated molecules. researchgate.net

The development of new catalytic systems continues to unlock new reaction pathways. Palladium-catalyzed difunctionalization of 4-pentenoic acid derivatives, reacting them with nucleophiles and diboron (B99234) reagents, creates highly functionalized carboxylic acid derivatives that were previously difficult to access. researchgate.net There is also interest in creating novel derivatives for specific applications, such as methyl and ethyl (E)-5-(methylsulfinyl) pent-4-enoates, which have been isolated from natural sources like Raphanus sativus seeds and may possess interesting biological activities. researchgate.net

Future research should systematically explore the reactivity of the this compound double bond with a wider range of catalytic systems, including those based on earth-abundant metals. Investigating its use in asymmetric catalysis to generate chiral centers is a significant area for development. The application of this compound derivatives in fields like chemical biology, for creating molecular probes and activity-based protein profiling, is another exciting avenue. Furthermore, exploring its potential in multicomponent reactions could lead to the rapid assembly of complex molecular architectures from simple precursors, expanding the chemical space accessible from this versatile building block.

Q & A

Q. What are the established synthetic pathways for Pent-4-enoate, and how do reaction conditions influence yield and stereochemistry?

this compound is typically synthesized via esterification of pent-4-enoic acid with alcohols under acid catalysis. Key factors include temperature control (60–80°C) to minimize side reactions and solvent selection (e.g., dichloromethane or toluene) to optimize polarity . Stereochemical outcomes depend on the starting material's configuration; for example, (E)-isomers may form via kinetic control, while (Z)-isomers require thermodynamic conditions. Researchers should validate purity using NMR (¹H/¹³C) and GC-MS, comparing spectral data with PubChem records .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should data interpretation address common ambiguities?

Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹), while NMR resolves regiochemical ambiguities: the α,β-unsaturated ester moiety shows distinct coupling patterns (J = 10–16 Hz for trans alkenes) . High-resolution mass spectrometry (HRMS) confirms molecular formulas. Contradictions in data (e.g., unexpected doublet splitting) may arise from impurities or tautomerism; replicate experiments and computational simulations (DFT) can resolve these .

Q. How can researchers design kinetic studies to investigate this compound’s reactivity in nucleophilic addition reactions?

Apply the PICOT framework:

- Population : this compound in solution.

- Intervention : Varying nucleophiles (e.g., Grignard reagents vs. amines).

- Comparison : Rate constants under different solvents/temperatures.

- Outcome : Activation parameters (ΔG‡) via Eyring plots.

- Time : Real-time monitoring via UV-Vis or stopped-flow techniques. Control variables (pH, concentration) and use ANOVA to assess significance of rate differences .

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound’s electronic structure and predicting regioselectivity in Diels-Alder reactions?